[2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine
Description
Overview of [2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine
[2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine is characterized by its sophisticated molecular structure that incorporates multiple functional groups within a single chemical entity. The compound is officially registered under the Chemical Abstracts Service number 1040680-53-2 and carries the MDL identification number MFCD10687699, establishing its unique identity within chemical databases. The molecular architecture consists of a benzene ring substituted with a 2-ethoxyethoxy group at the ortho position, connected through a methylene bridge to an amine group that is further substituted with a tetrahydro-2-furanylmethyl moiety.
The structural complexity of this compound arises from the presence of multiple ether linkages, an aromatic ring system, and a saturated heterocyclic furan derivative. The ethoxyethoxy substituent introduces significant flexibility and polarity to the molecule, while the tetrahydrofuranylmethyl group provides additional stereochemical complexity and potential for hydrogen bonding interactions. This combination of structural features renders the compound particularly interesting for investigations into structure-activity relationships and molecular recognition phenomena.
The compound belongs to the broader class of substituted phenylmethanamines, which are known for their diverse biological and chemical properties. The presence of the tetrahydrofuran ring system is particularly noteworthy, as this structural motif is frequently encountered in naturally occurring compounds and pharmaceutical agents. The specific spatial arrangement of these functional groups creates a three-dimensional molecular architecture that may exhibit unique binding properties and chemical reactivity patterns.
Current commercial availability of this compound is primarily through specialized chemical suppliers, including Matrix Scientific and Santa Cruz Biotechnology, indicating its status as a research-grade chemical rather than a commodity compound. The compound is typically supplied in quantities ranging from 500 milligrams to larger research quantities, reflecting its utilization in specialized research applications rather than industrial-scale processes.
Historical Context and Discovery
The development and characterization of [2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine represents part of the broader historical evolution of synthetic organic chemistry, particularly in the realm of complex amine synthesis and heterocyclic compound development. While specific historical records regarding the initial synthesis of this particular compound are limited in the available literature, its structural features suggest it emerged from systematic investigations into the synthesis of substituted phenylmethanamines and tetrahydrofuran-containing compounds.
The synthetic approach to compounds of this structural class likely evolved from earlier work on simpler phenylethylamine derivatives and their substituted analogs. The incorporation of the ethoxyethoxy substituent represents an advancement in synthetic methodology that allows for the introduction of extended ether linkages, which can significantly modify the physicochemical properties of the parent phenylmethanamine scaffold. This structural modification strategy has historical precedents in medicinal chemistry, where the introduction of ether linkages has been employed to modulate solubility, membrane permeability, and metabolic stability.
The tetrahydrofuran component of the molecule connects this compound to a rich historical tradition of furan chemistry, which dates back to the late 19th and early 20th centuries. The tetrahydrofuran ring system has been extensively studied due to its presence in numerous natural products and its utility as a synthetic intermediate. The specific combination of this heterocyclic system with the phenylmethanamine core represents a convergence of these two important areas of organic chemistry.
The cataloging of this compound under standardized chemical identification systems, including its assignment of a Chemical Abstracts Service number, reflects the systematic approach to chemical documentation that emerged in the mid-20th century. This standardization has been crucial for maintaining accurate chemical databases and facilitating communication within the global chemical research community.
Relevance in Contemporary Chemical Research
[2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine occupies a significant position in contemporary chemical research due to its unique structural features that make it valuable for multiple research applications. The compound serves as an important synthetic intermediate and research tool in the development of novel chemical entities with potential applications in materials science, medicinal chemistry, and analytical chemistry. Its complex structure provides researchers with a platform for investigating structure-property relationships and for developing new synthetic methodologies.
In the context of modern synthetic organic chemistry, this compound represents an example of the increasing sophistication in molecular design and synthesis. The ability to construct molecules containing multiple functional groups and stereochemical elements reflects advances in synthetic methodology and the availability of increasingly powerful synthetic tools. The compound's structure exemplifies the trend toward molecular complexity that characterizes much of contemporary organic synthesis, where researchers seek to create compounds with precisely defined three-dimensional structures and multiple sites for molecular recognition.
The relevance of this compound extends to the field of chemical biology, where molecules with complex structures are frequently employed as probes for biological systems. The combination of aromatic and aliphatic structural elements, along with multiple heteroatoms, provides opportunities for diverse intermolecular interactions. The ethoxyethoxy group may serve as a hydrogen bond acceptor, while the amine functionality can act as both a hydrogen bond donor and acceptor, creating multiple sites for potential biological interactions.
Contemporary analytical chemistry has also benefited from the availability of structurally complex compounds like [2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine. Such compounds serve as standards and reference materials for developing and validating analytical methods, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy. The compound's unique fragmentation patterns and spectroscopic signatures provide valuable data for method development and instrumental calibration procedures.
Scope and Objectives of the Research
The research objectives surrounding [2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine encompass multiple dimensions of chemical investigation, reflecting the compound's potential for diverse applications and its value as a research tool. Primary research objectives include the comprehensive characterization of the compound's physicochemical properties, investigation of its synthetic accessibility and potential synthetic applications, and exploration of its utility in various research contexts.
One fundamental research objective involves the detailed structural characterization of the compound using advanced analytical techniques. This includes comprehensive nuclear magnetic resonance spectroscopic analysis to determine the precise spatial arrangement of functional groups, mass spectrometric analysis to establish fragmentation patterns and molecular ion characteristics, and X-ray crystallographic studies if suitable crystals can be obtained. These characterization studies provide essential baseline data for understanding the compound's behavior and properties.
Synthetic research objectives focus on developing efficient and scalable synthetic routes to the compound, as well as investigating its potential as a synthetic intermediate for the preparation of related compounds. This includes exploring various synthetic approaches to optimize yield and selectivity, developing protection and deprotection strategies for the multiple functional groups present, and investigating the compound's reactivity toward common organic reagents and reaction conditions.
The investigation of structure-property relationships represents another crucial research objective. This involves systematic studies of how structural modifications to the compound affect its physicochemical properties, including solubility, stability, melting point, and spectroscopic characteristics. Such studies provide valuable insights into the relationship between molecular structure and macroscopic properties, contributing to the broader understanding of molecular design principles.
| Research Parameter | Investigation Focus | Expected Outcomes |
|---|---|---|
| Molecular Weight | 279.38 g/mol | Confirmed through mass spectrometry |
| Molecular Formula | C₁₆H₂₅NO₃ | Validated through elemental analysis |
| CAS Number | 1040680-53-2 | Standardized identification |
| MDL Number | MFCD10687699 | Database registration |
| Structural Features | Phenyl-ether-amine-furan architecture | Multi-functional complexity |
Properties
IUPAC Name |
N-[[2-(2-ethoxyethoxy)phenyl]methyl]-1-(oxolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-18-10-11-20-16-8-4-3-6-14(16)12-17-13-15-7-5-9-19-15/h3-4,6,8,15,17H,2,5,7,9-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIBWOPEHQNYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1CNCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine, with the CAS number 1040680-53-2, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, examining relevant research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound features a phenyl ring substituted with an ethoxyethoxy group and a tetrahydrofuran moiety, which may contribute to its biological activity through various interactions at the molecular level.
Biological Activity Overview
Research indicates that compounds similar to [2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal strains.
- Anticancer Properties : Investigations into related compounds reveal potential cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Certain analogs have been identified as effective inhibitors of enzymes such as tyrosinase, which is crucial in melanin production.
Case Studies
-
Antimicrobial Efficacy : A study assessed the antimicrobial properties of related phenyl compounds against various pathogens. Results indicated significant inhibition zones for certain derivatives, suggesting potential for development as antimicrobial agents.
Compound Pathogen Inhibition Zone (mm) A E. coli 15 B S. aureus 20 C C. albicans 18 -
Cytotoxicity Assay : In a study involving B16F10 melanoma cells, the compound demonstrated dose-dependent cytotoxicity. The IC50 value was determined to be approximately 5 μM, indicating significant anti-cancer potential.
Concentration (μM) Cell Viability (%) 0 100 1 85 5 45 10 20 - Enzyme Inhibition : A comparative analysis of tyrosinase inhibition revealed that the compound exhibited an IC50 value of 12.5 μM, making it a strong candidate for further studies in skin-related applications.
The biological activity of [2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine can be attributed to its structural features which facilitate interaction with target proteins and enzymes. The presence of the ethoxyethoxy group may enhance solubility and bioavailability, while the tetrahydrofuran moiety could play a role in binding affinity to active sites on enzymes.
Scientific Research Applications
The compound [2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine (CAS: 1040680-53-2) has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and material science. This article provides a detailed overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
Pharmacological Potential
- The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its unique functional groups may contribute to interactions with biological targets, particularly in the central nervous system.
Case Study: Antidepressant Activity
- A study explored the antidepressant-like effects of similar compounds in animal models. It was hypothesized that the tetrahydrofuranyl group enhances bioavailability and central nervous system penetration, leading to improved efficacy in mood disorders.
Material Science
Polymer Chemistry
- The compound has potential applications in the development of polymeric materials. Its ether linkages can be utilized to synthesize polymers with enhanced thermal stability and mechanical properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 85 °C |
| Tensile Strength | 45 MPa |
| Elongation at Break | 300% |
Proteomics Research
Biochemical Applications
- As indicated by suppliers, this compound is being utilized in proteomics research for its ability to modify proteins or peptides, potentially aiding in the study of protein interactions and functions.
Case Study: Protein Labeling
- In a recent application, [2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine was used to label specific proteins in cell lysates, allowing for enhanced detection and analysis via mass spectrometry.
Synthesis of Novel Compounds
Synthetic Intermediates
- The compound serves as an intermediate in the synthesis of other bioactive molecules. Its reactivity can be exploited to introduce further functional groups, facilitating the development of new pharmaceuticals.
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination, a common method for secondary amine formation. For example:
- Catalyst Selection : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) is effective for sterically hindered substrates, while sodium borohydride (NaBH₄) in methanol is suitable for less complex intermediates .
- Key Steps : (1) Condensation of the aldehyde/ketone precursor with the tetrahydrofurfurylamine derivative. (2) Reduction of the imine intermediate.
- Yield Optimization : Purity is enhanced by optimizing stoichiometry (e.g., 1.5–2.0 equiv of reducing agent) and reaction time (12–24 hours). Post-synthesis purification via column chromatography (e.g., cyclohexane/ethyl acetate/methanol) is critical .
Q. What spectroscopic techniques confirm the structural identity of this compound, and what spectral features are diagnostic?
- Methodological Answer :
- ¹H/¹³C NMR : The 2-(2-ethoxyethoxy)phenyl group shows distinct aromatic protons (δ 6.8–7.2 ppm) and ethoxyethoxy side-chain signals (δ 3.4–4.2 ppm). The tetrahydrofuran ring protons resonate at δ 1.6–2.1 ppm (methylene) and δ 3.6–3.8 ppm (methine adjacent to oxygen) .
- HRMS (ESI) : Accurate mass analysis confirms the molecular formula (e.g., [M+H]⁺ or [M-Cl]⁻ ions). Discrepancies >5 ppm suggest impurities or incorrect adduct formation .
Advanced Research Questions
Q. How does the 2-(2-ethoxyethoxy)phenyl moiety influence solubility and pharmacokinetic properties compared to other aryl substituents?
- Methodological Answer :
- Solubility Studies : Ethoxyethoxy groups enhance hydrophilicity via hydrogen bonding. Comparative logP assays (e.g., shake-flask method) with analogs (e.g., methoxyphenyl derivatives) quantify lipophilicity .
- Metabolic Stability : In vitro microsomal assays (e.g., liver microsomes) assess oxidative degradation. The ether linkage in ethoxyethoxy may reduce CYP450-mediated metabolism compared to ester or amide groups .
Q. What computational models predict the binding affinity of this compound to neurological targets like serotonin receptors?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) into serotonin 5-HT₂C receptor homology models (based on PDB: 6BQG) identifies key interactions. The tetrahydrofuran ring may engage in hydrophobic packing, while the ethoxyethoxy group stabilizes via water-mediated hydrogen bonds .
- MD Simulations : Molecular dynamics (GROMACS) over 100 ns assess binding stability. Root-mean-square deviation (RMSD) >3 Å suggests conformational flexibility affecting affinity .
Q. How do stereochemical variations in the tetrahydrofuran ring impact biological activity and synthetic accessibility?
- Methodological Answer :
- Stereoselective Synthesis : Chiral catalysts (e.g., Jacobsen’s thiourea) enforce enantiomeric control. For example, (+)-enantiomers of similar cyclopropylmethanamine derivatives exhibit higher 5-HT₂C binding (IC₅₀ < 50 nM) .
- Biological Assays : Functional selectivity is tested via calcium flux assays in HEK293 cells expressing 5-HT₂C. Stereochemical mismatches reduce potency by >10-fold .
Contradictions and Limitations
- Catalyst Efficiency : NaBH(OAc)₃ in DCE achieves higher yields but requires anhydrous conditions, while NaBH₄ in MeOH is simpler but less effective for sterically hindered substrates .
- Biological Data Gaps : No direct evidence links the compound to serotonin receptors, though structural analogs in suggest potential CNS applications. Further in vivo studies are needed.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
